Home > Products > Screening Compounds P11642 > bradykinin, 4-iodo-Phe(5)-
bradykinin, 4-iodo-Phe(5)- - 159694-13-0

bradykinin, 4-iodo-Phe(5)-

Catalog Number: EVT-1511856
CAS Number: 159694-13-0
Molecular Formula: C9H12O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bradykinin, 4-iodo-phenylalanine(5)- is a modified form of the bradykinin peptide, which is a potent vasodilator involved in various physiological processes, including inflammation and pain. The incorporation of 4-iodo-phenylalanine at the fifth position enhances its biochemical properties and potential therapeutic applications. This compound is classified as a peptide with significant relevance in pharmacological research, particularly concerning its interactions with bradykinin receptors.

Source and Classification

Bradykinin itself is a nonapeptide derived from kininogen through the action of specific enzymes, such as kallikrein. The modification to include 4-iodo-phenylalanine is primarily aimed at enhancing the stability and specificity of the peptide for receptor binding. In terms of classification, it falls under the category of bioactive peptides and can be further classified as a bradykinin receptor agonist or antagonist depending on its structural modifications.

Synthesis Analysis

Methods

The synthesis of bradykinin, 4-iodo-phenylalanine(5)- can be achieved through several methods:

  1. Solid-phase peptide synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating the introduction of 4-iodo-phenylalanine at the desired position.
  2. Radioiodination techniques: These techniques involve incorporating radioactive iodine into phenylalanine residues to track biological activity. For instance, no-carrier-added radioiodination methods have been developed that yield high radiochemical purity and efficiency .

Technical Details

The synthesis typically involves:

  • The use of Fmoc (9-fluorenylmethoxycarbonyl) protection for amino acids during solid-phase synthesis.
  • Coupling reactions that utilize coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) to facilitate the formation of peptide bonds.
  • Deprotection steps to remove protective groups after each coupling cycle.
Molecular Structure Analysis

Structure

Bradykinin, 4-iodo-phenylalanine(5)- has a structure characterized by its nonapeptide chain with the sequence Arg-Pro-Pro-Gly-Phe(4-I)-Ser-Pro-Phe-Arg. The presence of iodine in the phenylalanine residue significantly alters its electronic properties and hydrophobicity.

Data

  • Molecular Formula: C₉H₁₃I₁N₄O₁
  • Molecular Weight: Approximately 308.13 g/mol
  • CAS Registry Number: Specific identifiers may vary based on modifications.
Chemical Reactions Analysis

Reactions

Bradykinin, 4-iodo-phenylalanine(5)- participates in various biochemical reactions:

  1. Receptor binding: It interacts with bradykinin receptors (B1 and B2), influencing intracellular signaling pathways.
  2. Enzymatic hydrolysis: Like other peptides, it can be hydrolyzed by peptidases, which may affect its biological activity.

Technical Details

The kinetics of these reactions can be studied using high-performance liquid chromatography (HPLC) to monitor substrate conversion rates and product formation .

Mechanism of Action

Bradykinin, 4-iodo-phenylalanine(5)- exerts its effects primarily through:

  1. Activation of B2 receptors: This leads to vasodilation and increased vascular permeability.
  2. Induction of nitric oxide production: It stimulates endothelial cells to release nitric oxide, which causes smooth muscle relaxation.

The detailed mechanism includes receptor-mediated activation of phospholipase C, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction or relaxation depending on the tissue type .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to hydrolysis under physiological conditions; stability can be enhanced through structural modifications.
  • pH Sensitivity: Activity may vary with pH, with optimal activity often observed in slightly alkaline conditions.

Relevant data indicates that modifications like iodine substitution can enhance resistance to enzymatic degradation while retaining receptor affinity .

Applications

Bradykinin, 4-iodo-phenylalanine(5)- has several scientific applications:

  1. Pharmacological research: Used as a tool compound to study bradykinin receptor interactions and signaling pathways.
  2. Diagnostic applications: Potential use in imaging studies due to radioiodination capabilities.
  3. Therapeutic development: Investigated for its role in developing new treatments for conditions related to inflammation and pain management.
Introduction to Bradykinin and Its Analogues

Biochemical Overview of Bradykinin: Structure, Biosynthesis, and Physiological Roles

Bradykinin (BK; Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a vasoactive nonapeptide central to the kallikrein-kinin system (KKS). It is enzymatically cleaved from high-molecular-weight kininogen (HK) by plasma kallikrein or from low-molecular-weight kininogen (LK) by tissue kallikrein, yielding the decapeptide kallidin (Lys-BK), which is subsequently processed to BK [1] [5]. The peptide signals through two G protein-coupled receptors (GPCRs): the constitutively expressed Bradykinin B2 Receptor (B2R) and the inflammation-inducible Bradykinin B1 Receptor (B1R). B2R activation triggers Gq-mediated pathways, leading to phospholipase C (PLC) activation, intracellular calcium release, and downstream production of nitric oxide (NO) and prostaglandins. These mediators drive vasodilation, vascular permeability, pain perception, and inflammation [1] [7].

BK’s physiological roles extend to regulating blood pressure, renal function, and neuronal signaling. However, its rapid degradation by peptidases (e.g., angiotensin-converting enzyme (ACE), neutral endopeptidase) limits its half-life to seconds, restricting its therapeutic utility [1] [3].

Table 1: Key Properties of Native Bradykinin

PropertyDetail
Amino Acid SequenceArg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Receptor AffinityB2R > B1R (High affinity for B2R; Kd ~nM range)
Biological Half-life<30 seconds (in vivo)
Primary Physiological EffectsVasodilation, edema, pain, inflammation, cardioprotection

Rationale for Structural Modifications: Enhancing Stability and Receptor Specificity

The therapeutic potential of BK is hindered by its proteolytic susceptibility and lack of receptor subtype selectivity. Strategic modifications address these limitations:

  • Stability Enhancement: Replacement of labile residues (e.g., Phe⁵ or Ser⁶) with non-natural amino acids or D-enantiomers impedes protease recognition. For instance, substitution at Phe⁵ with halogenated analogs like 4-iodo-L-phenylalanine introduces steric and electronic perturbations that reduce enzymatic cleavage [3] [9].
  • Receptor Specificity: Modifications to the C-terminus (e.g., D-Phe⁷ or D-Tic⁷) favor B2R antagonism by altering conformational docking. Bulky N-terminal acyl groups (e.g., 1-adamantaneacetic acid) enhance B2R antagonistic potency by optimizing hydrophobic interactions with the receptor’s extracellular loops [2] [10].
  • Non-Canonical Amino Acids (ncAAs): Incorporating residues like 4-iodo-Phe serves dual roles: (1) acting as spectroscopic probes for studying protease kinetics, and (2) enhancing metabolic stability by resisting aminopeptidases and endopeptidases [3] [9]. These modifications exploit the tolerance of BK receptors for structural diversity while improving pharmacokinetics.

Historical Development of Bradykinin Analogues in Pharmacological Research

The design of BK analogues evolved from peptide-based antagonists to small molecules:

  • Early Peptide Antagonists: [D-Phe⁷]-BK (1970s) demonstrated the first B2R antagonism, highlighting the critical role of C-terminal stereochemistry. This culminated in icatibant ([D-Arg⁰, Hyp³, Thi⁵, D-Tic⁷, Oic⁸]-BK), a 1990s-approved peptide antagonist for hereditary angioedema [1] [10].
  • Chromogenic and Mechanistic Probes: Phe⁵(4-nitro)-BK (1990) emerged as a chromogenic substrate for metalloendopeptidases (e.g., meprin), enabling real-time kinetic assays (Km = 281 µM; kcat = 28 s⁻¹). Its cleavage between Phe⁵(NO₂)-Ser⁶ produced a spectral shift at 310 nm, facilitating enzyme characterization [3].
  • Non-Peptide Small Molecules: Compounds like MEN16132 (2010s) integrated sulfonamide and tetrahydropyranyl glycine moieties for oral bioavailability and airway-specific B2R blockade [4] [10]. Recent analogues feature N-terminal acylations (e.g., 4-tert-butylbenzoic acid) to enhance antagonistic potency in rat models [2] [8].
  • Targeted Modifications at Phe⁵: 4-Iodo-Phe⁵-BK exemplifies structure-guided design—introducing iodine at Phe⁵’s para-position minimally disrupts B2R binding (<10-fold change in affinity) while enabling applications in radiolabeling and protease studies [3] [8].

Table 2: Evolution of Key Bradykinin Analogues

AnalogueModificationPrimary ApplicationYear/Period
[D-Phe⁷]-BKStereochemical inversion (C-terminus)First B2R antagonist1970s
Phe⁵(4-nitro)-BKPhe⁵ → 4-nitrophenylalanineMeprin substrate; chromogenic assay probe1990
IcatibantMultiple D-/non-natural residuesClinical B2R antagonist (subcutaneous)1991 (patent)
4-Iodo-Phe⁵-BKPhe⁵ → 4-iodo-L-phenylalanineProtease studies / mechanistic probe1990s–present
MEN16132Sulfonamide-containing small moleculeAirway-targeted B2R antagonist2010s

Properties

CAS Number

159694-13-0

Product Name

bradykinin, 4-iodo-Phe(5)-

Molecular Formula

C9H12O

Synonyms

bradykinin, 4-iodo-Phe(5)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.